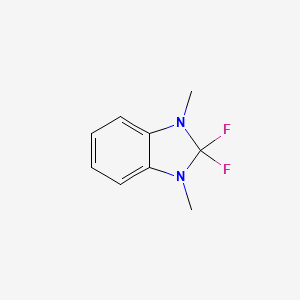

2,2-Difluoro-1,3-dimethylbenzimidazolidine

Description

Historical Context of Fluorine Chemistry and Organofluorine Compounds

The journey of organofluorine chemistry began even before the isolation of elemental fluorine. jst.go.jpnih.gov While fluorine was finally isolated by Henri Moissan in 1886 through the electrolysis of potassium hydrogen difluoride in hydrogen fluoride (B91410), the first synthesis of an organofluorine compound, fluoromethane, was reported by Dumas and Péligot in 1835. nih.govwikipedia.org Another early example was Alexander Borodin's synthesis of an organofluorine compound via halogen exchange in 1862. nih.gov

Despite these early discoveries, the field remained relatively unexplored until the 1920s due to the extreme reactivity and hazardous nature of the reagents involved. nih.gov A significant breakthrough came with the industrial application of chlorofluorocarbons (CFCs) as refrigerants in the 1920s, noted for their nonflammability and nontoxicity. wikipedia.org The development of fluoropolymers like Polytetrafluoroethylene (PTFE) and advancements during World War II further propelled the field forward. nih.gov In the latter half of the 20th century, the importance of organofluorine compounds surged with the discovery of their utility in pharmaceuticals, such as the anticancer drug 5-fluorouracil (B62378) in 1957, and in agrochemicals. numberanalytics.comwikipedia.org Today, it is estimated that approximately 20% of pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org

Evolution of Fluorination Reagents in Organic Synthesis

The evolution of fluorinating agents has been driven by the need for greater safety, selectivity, and ease of handling. numberanalytics.com Early methods relied on highly reactive and corrosive sources like elemental fluorine (F₂) and hydrofluoric acid (HF). nih.govnumberanalytics.com While powerful, these reagents present significant handling challenges and often lack selectivity.

Over the decades, a diverse toolkit of reagents has been developed, which can be broadly categorized: numberanalytics.comresearchgate.net

Nucleophilic Fluorinating Agents: These reagents deliver a fluoride ion (F⁻) and include simple metal fluorides (KF, CsF), HF-based reagents (Et₃N•3HF), and tetraalkylammonium fluorides. chinesechemsoc.org They are effective for reactions like halogen exchange (Halex) but can be sensitive to moisture. nih.gov

Electrophilic Fluorinating Agents: These reagents deliver a formal "F⁺" species and have been instrumental in expanding the scope of fluorination. The development of N-F compounds, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, marked a significant advance, providing bench-stable, crystalline solids that are easier and safer to handle. chinesechemsoc.orgresearchgate.netnih.gov These agents are used for fluorinating electron-rich substrates like enolates and aromatic compounds. nih.gov

Deoxo-fluorinating Agents: This specialized class of reagents replaces oxygen atoms in alcohols and carbonyl compounds with fluorine. Diethylaminosulfur trifluoride (DAST) and its derivatives were early examples, but their thermal instability posed risks. This led to the development of safer alternatives.

The progression has been from hazardous gases and corrosive liquids to stable, solid reagents with well-defined reactivity, enabling chemists to introduce fluorine into complex molecules with greater precision. researchgate.net

Emergence and Significance of 2,2-Difluoro-1,3-dimethylimidazolidine as a Deoxo-Fluorinating Agent

2,2-Difluoro-1,3-dimethylimidazolidine, commonly known as DFI, was introduced as a novel deoxo-fluorinating agent that offers practical advantages for specific chemical transformations. rsc.orgnih.gov It is designed to convert alcohols into monofluorides and aldehydes or ketones into geminal difluorides (containing a CF₂ group) under mild reaction conditions. rsc.orgnih.gov

The significance of DFI lies in its utility as a specialized tool for deoxo-fluorination, a key reaction for synthesizing biologically active molecules. colab.ws By providing a method to replace hydroxyl (C-OH) and carbonyl (C=O) groups with C-F and C-F₂ groups respectively, DFI contributes to the synthesis of fluorinated compounds with modified chemical and biological properties. colab.wsresearchgate.net Furthermore, DFI has been shown to be a multifaceted molecule, serving as a building block for other complex chemical structures and as a precursor for synthesizing N-heterocyclic carbene (NHC) complexes with various elements. researchgate.net

Structural Features and Electronic Properties Influencing Reactivity

The reactivity of 2,2-Difluoro-1,3-dimethylimidazolidine is a direct consequence of its unique molecular structure.

| Property | Description |

| Chemical Formula | C₅H₁₀F₂N₂ scbt.com |

| Molecular Weight | 136.14 g/mol nih.gov |

| Structure | A five-membered imidazolidine (B613845) ring with two nitrogen atoms substituted with methyl groups. A key feature is the two fluorine atoms attached to the same carbon atom (C2), which is situated between the two nitrogens. nih.gov |

| Physical Form | Clear Liquid sigmaaldrich.com |

The electronic properties of DFI are dominated by the high electronegativity of the two fluorine atoms. This creates a highly polarized C-F bond, making the carbon atom at the C2 position electron-deficient and thus susceptible to nucleophilic attack, which is a key step in its fluorination mechanism. The nitrogen atoms, with their lone pairs of electrons, can stabilize adjacent positive charges that may form during the reaction. This combination of an electron-deficient carbon center and the stabilizing influence of the adjacent nitrogen atoms underpins its effectiveness as a deoxo-fluorinating agent. nih.gov The molecule's ability to act as a carbene precursor further highlights its versatile reactivity, allowing it to engage in oxidative addition reactions with various main group fluorides. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoro-1,3-dimethylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2/c1-12-7-5-3-4-6-8(7)13(2)9(12,10)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUCITGQYAGWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Difluoro 1,3 Dimethylbenzimidazolidine

Preparative Routes and Optimization

The primary route for the synthesis of gem-difluoro compounds from their dichloro-analogues often involves a halogen exchange (Halex) reaction. This methodology is particularly relevant for the preparation of 2,2-Difluoro-1,3-dimethylbenzimidazolidine.

Synthesis from 2-Chloro-1,3-dimethylimidazolinium Chloride Precursors

The synthesis of this compound can be conceptually based on the fluorination of a corresponding dichloro precursor. While direct literature for this specific transformation is scarce, the synthesis of analogous structures, such as 2,2-difluoro-1,3-benzodioxole (B44384) from 2,2-dichloro-1,3-benzodioxole, provides a well-established precedent. google.com In this analogous process, the dichloro-precursor is the key starting material for the introduction of fluorine atoms. google.com The precursor for the target compound, 2-Chloro-1,3-dimethylbenzimidazolium chloride, is a known chemical entity.

The reaction proceeds by substituting the two chlorine atoms at the C2 position of the benzimidazolidine ring with fluorine atoms. This transformation is typically achieved by reacting the dichloro-compound with a suitable fluorinating agent.

Fluorination Reagents and Conditions: Potassium Fluoride (B91410) Mediated Synthesis

Potassium fluoride (KF) is a common and cost-effective reagent for nucleophilic fluorination. google.com In a process analogous to the synthesis of 2,2-difluoro-1,3-benzodioxole, anhydrous potassium fluoride is used to displace the chloride ions from the dichloro-precursor. google.com

The reaction is typically carried out in a high-boiling point solvent to facilitate the reaction at elevated temperatures, which are often necessary to drive the halogen exchange to completion. google.com The efficiency of the reaction can be significantly influenced by the presence of a catalyst. For instance, in the synthesis of 2,2-difluoro-1,3-benzodioxole, catalysts such as potassium hydrogen fluoride (KHF₂), sodium hydrogen fluoride (NaHF₂), or quaternary ammonium (B1175870) hydrogen fluorides are employed to enhance the reaction rate and yield. google.com The progress of the reaction can be monitored by techniques like gas chromatography (GC) to determine the conversion of the starting material. google.com

Table 1: Illustrative Reaction Conditions based on an Analogous Synthesis

| Parameter | Condition |

|---|---|

| Fluorinating Agent | Anhydrous Potassium Fluoride (KF) |

| Precursor | 2,2-Dichloro-1,3-dimethylbenzimidazolidine |

| Catalyst (example) | Potassium Hydrogen Fluoride (KHF₂) |

| Solvent | High-boiling point aprotic solvent |

| Temperature | Elevated temperatures (e.g., 140°C) google.com |

| Monitoring | Gas Chromatography (GC) google.com |

Process Efficiency and Scalability Assessments

The efficiency and scalability of synthesizing fluorinated heterocycles are critical for their potential applications. acs.org Deoxofluorination reactions using reagents like sulfur tetrafluoride (SF₄) have been shown to be scalable for the production of fluorinated (hetero)aromatic derivatives, with successful reactions conducted on a multigram scale. acs.org

For a potassium fluoride-mediated synthesis, process efficiency would be evaluated based on the yield of the final product and the reaction time. In the analogous synthesis of 2,2-difluoro-1,3-benzodioxole, a yield of 83% was achieved after 8 hours at 140°C. google.com

Scalability would depend on factors such as the availability and cost of the starting materials, the safety of the reaction at a larger scale, and the ease of product isolation and purification. The use of high temperatures and potentially hazardous reagents would require careful engineering controls for large-scale production.

Purity and Characterization Methodologies in Synthesis

Ensuring the purity and correct structural identification of the synthesized this compound is crucial. A combination of chromatographic and spectroscopic techniques is typically employed.

Following the reaction, the crude product is usually purified to remove unreacted starting materials, byproducts, and the solvent. Distillation is a common method for purifying liquid products. google.com

The characterization of organofluorine compounds heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR. numberanalytics.comnumberanalytics.com This technique is highly sensitive for the ¹⁹F nucleus and provides detailed information about the chemical environment of the fluorine atoms. numberanalytics.comnumberanalytics.com The chemical shifts and coupling constants in ¹⁹F NMR spectra are invaluable for confirming the presence of the C-F bonds and elucidating the structure of the molecule. numberanalytics.com

Other analytical methods that would be used for characterization include:

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose |

|---|---|

| ¹⁹F NMR | Confirm the presence and chemical environment of fluorine atoms. numberanalytics.comnumberanalytics.com |

| ¹H NMR | Characterize the proton signals of the methyl and aromatic groups. |

| ¹³C NMR | Determine the carbon framework of the molecule. |

| Mass Spectrometry | Confirm the molecular weight and elemental composition. |

| Gas Chromatography | Monitor reaction progress and assess purity. google.com |

| Infrared Spectroscopy | Identify functional groups. |

Reactivity and Reaction Mechanisms of 2,2 Difluoro 1,3 Dimethylbenzimidazolidine

Mechanistic Pathways of Deoxo-Fluorination

Deoxo-fluorination is a key transformation where an oxygen atom of a hydroxyl or carbonyl group is replaced by one or two fluorine atoms. DFI serves as an efficient reagent for these conversions. researchgate.netresearchgate.net

Conversion of Alcohols to Monofluorides

The conversion of alcohols to monofluorides using DFI proceeds through the activation of the alcohol's hydroxyl group, transforming it into a better leaving group, which is subsequently displaced by a fluoride (B91410) ion. researchgate.net The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the DFI molecule. This is followed by the expulsion of one fluoride ion and the formation of an intermediate. The displaced fluoride ion then attacks the carbon atom bearing the activated hydroxyl group.

The precise mechanism, whether it follows a synchronous (SN2) or a stepwise (SN1) pathway, is dependent on the structure of the alcohol substrate. For primary and less hindered secondary alcohols, an SN2 mechanism is generally favored, leading to an inversion of stereochemistry at the reaction center. For tertiary or sterically hindered secondary alcohols, an SN1-type mechanism involving a carbocation intermediate may operate. researchgate.netreddit.com

Table 1: Deoxyfluorination of Alcohols with DFI This table presents representative examples of alcohol to monofluoride conversions. The specific reaction conditions can influence yields.

| Substrate (Alcohol) | Product (Monofluoride) | Proposed Predominant Mechanism |

| Primary Alcohol | Primary Alkyl Fluoride | SN2 |

| Secondary Alcohol | Secondary Alkyl Fluoride | SN2 or SN1 |

| Tertiary Alcohol | Tertiary Alkyl Fluoride | SN1 |

Transformation of Aldehydes and Ketones to gem-Difluorides

DFI effectively converts the carbonyl group of aldehydes and ketones into a geminal difluoride (CF₂) moiety. researchgate.netrsc.org The mechanistic pathway is thought to commence with the activation of the carbonyl oxygen by DFI, functioning as a Lewis acid. reddit.com This activation enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

A fluoride ion, originating from the DFI reagent, attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates a stable byproduct, 1,3-dimethylimidazolidin-2-one (DMI), to yield an α-fluoro carbocation or a related species. A second fluoride ion rapidly attacks this electrophilic intermediate to furnish the final gem-difluoro product. reddit.comcas.cn

Table 2: Deoxyfluorination of Aldehydes and Ketones with DFI This table shows the general transformation of carbonyl compounds to gem-difluorides.

| Substrate | Product | Key Intermediate Type |

| Aldehyde (R-CHO) | gem-Difluoroalkane (R-CHF₂) | α-Fluoroalkoxy species |

| Ketone (R-CO-R') | gem-Difluoroalkane (R-CF₂-R') | α-Fluoroalkoxy species |

Synthesis of Trifluoromethyl Derivatives from Carboxylic Acids

The conversion of carboxylic acids to trifluoromethyl (CF₃) groups is a more complex transformation that DFI can facilitate. researchgate.net The reaction likely proceeds through a multistep sequence. The initial step is the reaction between the carboxylic acid and DFI to form an acyl fluoride intermediate. researchgate.net This is analogous to the first step in many deoxofluorination reactions of carboxylic acids.

The acyl fluoride intermediate then undergoes further reaction with DFI. This is proposed to involve the formation of a geminal difluoro ether-like species, which is unstable. Subsequent rearrangement and further fluorination steps, driven by the elimination of stable byproducts, ultimately lead to the formation of the trifluoromethyl group. The complete, detailed mechanism for this transformation using DFI is an area of ongoing study, but the generation of an acyl fluoride is a critical initial step. researchgate.net

Role as a Dehydrating Agent in Organic Transformations

In addition to its fluorinating capabilities, DFI can also act as a dehydrating agent. researchgate.netresearchgate.net This reactivity is harnessed in transformations where the formal removal of a water molecule is required, such as the synthesis of alkenes from alcohols or the formation of cyclic ethers from diols.

Mechanistic Insights into Dehydration Reactions

The dehydrating action of DFI stems from its ability to activate hydroxyl groups. Similar to the initial step in alcohol fluorination, the hydroxyl group attacks DFI, forming a good leaving group. au.dk However, instead of a subsequent nucleophilic attack by fluoride, a proton is abstracted from an adjacent carbon atom by a base present in the reaction mixture. This elimination (E1 or E2 type) results in the formation of a double bond and the release of water, which is effectively scavenged by the reagent's byproducts. byjus.comlibretexts.org The specific pathway (E1 vs. E2) is dictated by the substrate structure and reaction conditions. libretexts.org

Application in Dihydrofuran Synthesis

A notable application of DFI's dehydrating property is in the synthesis of dihydrofurans from 1,4-diols. researchgate.netresearchgate.net This transformation is an intramolecular dehydration, or cyclodehydration. The mechanism involves the activation of one of the diol's hydroxyl groups by DFI, converting it into a good leaving group. The second hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon atom bearing the activated hydroxyl group. This intramolecular SN2-type reaction results in the closure of the five-membered ring and the elimination of water, forming the dihydrofuran product.

Comparative Analysis of Reactivity with Other Nucleophilic Fluorinating Agents

2,2-Difluoro-1,3-dimethylbenzimidazolidine, also known as DFI, is a deoxo-fluorinating agent used for converting alcohols to monofluorides and aldehydes or ketones to gem-difluorides under mild conditions. researchgate.netrsc.org Its performance and application are often compared with other established nucleophilic fluorinating agents.

Bis(2-methoxyethyl)aminosulfur trifluoride, commonly known as Deoxo-Fluor, was developed as a more thermally stable alternative to DAST. sigmaaldrich.com This enhanced stability makes it a more practical and safer reagent in many synthetic applications. sigmaaldrich.com Deoxo-Fluor effectively converts alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides. sigmaaldrich.comresearchgate.net In some cases, Deoxo-Fluor has demonstrated superior chemoselectivity compared to DAST. sigmaaldrich.com DFI performs the same types of transformations as Deoxo-Fluor, functioning as a deoxo-fluorinating agent for alcohols and carbonyl compounds. rsc.orgresearchgate.net

Table 1: General Comparison of Fluorinating Agents

| Feature | This compound (DFI) | Diethylaminosulfur Trifluoride (DAST) | Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) |

|---|---|---|---|

| Primary Function | Deoxo-fluorination | Deoxo-fluorination | Deoxo-fluorination |

| Thermal Stability | Noted for use under mild conditions | Known to be thermally unstable | More thermally stable than DAST sigmaaldrich.com |

| Common Substrates | Alcohols, Aldehydes, Ketones rsc.org | Alcohols, Aldehydes, Ketones | Alcohols, Aldehydes, Ketones, Carboxylic Acids sigmaaldrich.com |

Both DFI and Deoxo-Fluor are effective for the deoxofluorination of a range of substrates. Deoxo-Fluor converts primary, secondary, tertiary, allylic, and benzylic alcohols into the corresponding monofluorides, often at or below room temperature. researchgate.net It is also used to prepare geminal difluoro compounds from aldehydes and ketones. researchgate.net DFI is similarly described as a reagent for converting alcohols to monofluorides and aldehydes or ketones to gem-difluorides under mild conditions. rsc.org

In terms of selectivity, Deoxo-Fluor has been shown to possess superior chemoselectivity over DAST in specific applications, such as the synthesis of certain chiral bis-oxazoline ligands. sigmaaldrich.com This suggests that the structural differences between these aminotrifluorosulfurane reagents can influence their reactivity and selectivity with complex, multifunctional substrates.

Table 2: Substrate Reactivity Comparison

| Substrate Type | DFI | DAST | Deoxo-Fluor |

|---|---|---|---|

| Alcohols to Alkyl Fluorides | Yes rsc.org | Yes | Yes sigmaaldrich.comresearchgate.net |

| Aldehydes/Ketones to gem-Difluorides | Yes rsc.org | Yes | Yes sigmaaldrich.comresearchgate.net |

| Carboxylic Acids to Acid Fluorides | Not specified | Not specified | Yes sigmaaldrich.com |

Function as a Phase Transfer Catalyst

Beyond its role as a fluorinating agent, this compound has been identified as an effective "one-step" phase transfer catalyst for Halex (halogen exchange) reactions. researchgate.net Phase transfer catalysis is a valuable technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases (e.g., aqueous and organic). The catalyst, typically a quaternary ammonium (B1175870) salt, transports one reactant across the phase boundary to react with the other. scirp.org The function of DFI in this capacity highlights its multifaceted nature in synthetic chemistry. researchgate.net

Applications of 2,2 Difluoro 1,3 Dimethylbenzimidazolidine in Advanced Organic Synthesis

Chemoselective Fluorination Strategies

A key advantage of DFI is its ability to chemoselectively fluorinate specific functional groups under mild conditions. It is particularly effective for the deoxo-fluorination of carbonyl compounds and alcohols. This selectivity allows for the transformation of one functional group in a multifunctional molecule while leaving others intact.

DFI efficiently converts aldehydes and ketones into the corresponding gem-difluorides, and alcohols into monofluorides. rsc.orgnih.gov Its reactivity profile also extends to other functional groups, smoothly converting carboxylic acids to trifluoromethyl (CF₃) groups and thiocarbonyls (C=S) to difluoromethylene (CF₂) groups in high yields. researchgate.net This broad yet selective reactivity makes DFI a powerful tool for chemists.

Table 1: Chemoselective Deoxo-Fluorination of Various Functional Groups with DFI researchgate.net

| Substrate Functional Group | Product Functional Group | Typical Yield |

| Alcohol (-OH) | Monofluoride (-F) | High |

| Aldehyde (-CHO) | gem-Difluoride (-CHF₂) | High |

| Ketone (C=O) | gem-Difluoride (-CF₂-) | High |

| Carboxylic Acid (-COOH) | Trifluoromethyl (-CF₃) | High |

| Thiocarbonyl (C=S) | Difluoromethylene (-CF₂-) | High |

The reactions are typically conducted under mild conditions, which preserves the integrity of complex and sensitive molecular architectures. This chemoselectivity is crucial in multi-step syntheses where protecting group strategies can be minimized.

Stereoselective Fluorination Processes

Beyond chemoselectivity, DFI has demonstrated notable utility in stereoselective fluorination reactions. The introduction of fluorine can create a new stereocenter, and controlling the stereochemical outcome is paramount for the synthesis of chiral molecules, particularly for pharmaceutical applications.

One of the significant applications of DFI in this domain is the highly stereoselective deoxofluoro-arylsulfinylation of diols and amino alcohols. This process yields fluoroalkyl arylsulfinates and arylsulfinamides with a complete inversion of configuration at the carbon atom undergoing fluorination. researchgate.net This predictable stereochemical outcome is indicative of an Sₙ2-type mechanism and is invaluable for the synthesis of enantiomerically pure fluorinated compounds. The reaction also selectively forms a single conformational isomer at the sulfoxide (B87167) sulfur atom, further highlighting its stereochemical control. researchgate.net

Synthesis of Fluorinated Heterocycles and Carbocycles

Fluorinated carbo- and heterocyclic compounds are of immense interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. mdpi.come-bookshelf.de DFI serves as a key reagent in the synthesis of these valuable structures.

DFI possesses a dehydrating ability in addition to its fluorinating properties. This dual reactivity has been harnessed for the synthesis of dihydrofurans, which are important heterocyclic precursors for various antiviral and anticancer drugs. researchgate.net This transformation showcases DFI's capacity to facilitate cyclization reactions through dehydration, broadening its synthetic utility beyond simple fluorination. The synthesis of 2',3'-dideoxy-2',3'-dehydronucleosides, a class of molecules with significant therapeutic potential, has also been achieved using DFI, underscoring its role in constructing complex heterocyclic systems. researchgate.net

Integration in Total Synthesis of Complex Organic Molecules

The reliability and mild reaction conditions associated with DFI make it a suitable reagent for application in the total synthesis of complex natural products and other biologically active molecules. Its ability to introduce fluorine atoms or fluorinated motifs at various stages of a synthetic sequence is a significant asset.

The synthesis of dihydrofurans and modified nucleosides using DFI provides direct pathways to scaffolds for complex drug molecules. researchgate.net For instance, the conversion of a carbonyl group to a difluoromethylene group can be a critical step in the synthesis of enzyme inhibitors or metabolic blockers, where the CF₂ group acts as a stable mimic of a carbonyl or ether linkage. While specific, named total syntheses employing DFI are not extensively detailed in introductory literature, its proven applications in creating key fluorinated intermediates for anticancer and antiviral agents highlight its importance in the broader context of complex molecule synthesis. researchgate.net

Development of Fluorinated Building Blocks for Chemical Research

The introduction of fluorine-containing groups into organic molecules can dramatically alter their physical, chemical, and biological properties, such as metabolic stability and lipophilicity. nih.govtcichemicals.comsigmaaldrich.com DFI is instrumental in preparing a variety of fluorinated building blocks—smaller, versatile molecules that can be incorporated into larger, more complex structures.

By converting common functional groups like carbonyls and carboxylic acids into their difluorinated and trifluoromethylated counterparts, DFI provides access to a range of valuable synthons. researchgate.net For example, the synthesis of 2,2-difluoro-1,3-diketones and 2,2-difluoro-1,3-ketoester derivatives, which are important precursors in medicinal chemistry, can be accomplished through fluorination strategies. researchgate.netnih.gov Furthermore, DFI itself is considered a multifaceted molecule that can act as a building block for delocalized cations and has been used to synthesize N-heterocyclic carbene (NHC) adducts with various main group fluorides. researchgate.net

Table 2: Examples of Fluorinated Building Blocks Prepared Using DFI

| Starting Material Type | Building Block Generated | Potential Application | Reference |

| Non-enolizable Carbonyl | gem-Difluoromethylene Compound | Bioisosteric replacement | researchgate.net |

| Carboxylic Acid | Trifluoromethyl Compound | Increased lipophilicity/stability | researchgate.net |

| Diols/Amino Alcohols | Fluoroalkyl Arylsulfinates | Chiral building blocks | researchgate.net |

| Various Precursors | Dihydrofurans | Synthesis of bioactive molecules | researchgate.net |

This capacity to generate a diverse array of fluorinated building blocks solidifies DFI's role as a foundational tool in modern fluorine chemistry, enabling the continued exploration and development of novel fluorinated materials and pharmaceuticals. sigmaaldrich.comalfa-chemistry.com

2,2 Difluoro 1,3 Dimethylbenzimidazolidine As a Precursor for Carbene Chemistry

Generation and Reactivity of N-Heterocyclic Carbenes (NHCs) from 2,2-Difluoro-1,3-dimethylimidazolidine

The primary utility of 2,2-Difluoro-1,3-dimethylimidazolidine in carbene chemistry lies in its capacity to generate the corresponding N-heterocyclic carbene, 1,3-dimethylimidazolidin-2-ylidene (IMe), under non-traditional conditions. Unlike classical methods that rely on the deprotonation of an imidazolium salt, this precursor leverages the lability of its two carbon-fluorine bonds.

The generation of the carbene proceeds via a mechanism best described as an oxidative addition. In this process, a low-valent p-block element fluoride (B91410), acting as a Lewis acid, attacks the difluoro compound. This interaction leads to the cleavage of the C-F bonds and the formal oxidation of the p-block element, resulting in the formation of a stable adduct where the IMe carbene is coordinated to the now higher-valent central atom. researchgate.net This method is particularly effective for the synthesis of carbene complexes with main group fluorides. researchgate.net

The reactivity of the in situ generated carbene is channeled directly into the formation of these stable complexes. This contrasts with the reactivity of the free carbene, which can be highly reactive and prone to dimerization or other side reactions. The precursor-based approach thus offers a controlled and efficient route to specific NHC-main group element adducts.

Formation of P-Block Element Carbene Complexes

The oxidative addition pathway using 2,2-Difluoro-1,3-dimethylimidazolidine has proven to be a robust method for synthesizing a range of p-block element carbene complexes. This includes adducts with phosphorus, germanium, and tin fluorides.

Synthesis and Characterization of Adducts with Phosphorus Fluorides (e.g., NHC-PF5)

One of the key applications of 2,2-Difluoro-1,3-dimethylimidazolidine is its reaction with phosphorus(III) fluoride (PF₃) to yield the highly stable 1,3-dimethylimidazolidin-2-ylidene-pentafluorophosphorus(V) adduct, (IMe)PF₅. researchgate.net This reaction represents a formal oxidative addition, where the phosphorus center is oxidized from +3 to +5.

The resulting (IMe)PF₅ is a neutral, six-coordinate phosphorus(V) compound that exhibits high thermal and hydrolytic stability. acs.org This stability is attributed to the strong σ-donating properties of the NHC ligand and the high fluoride ion affinity of the P(V) center. acs.org The synthesis provides a direct and high-yielding route to these valuable compounds, which have garnered interest for applications in materials science and as potential additives for lithium-ion batteries. researchgate.net

| Precursor | Reagent | Product | Yield (%) |

| 2,2-Difluoro-1,3-dimethylimidazolidine | PF₃ | (IMe)PF₅ | High |

Data inferred from qualitative descriptions in the source material.

The characterization of (IMe)PF₅ typically involves multinuclear NMR spectroscopy. The ³¹P NMR spectrum is characteristic for a hexacoordinate phosphorus center, and the ¹⁹F NMR spectrum confirms the presence of the five fluorine atoms bound to phosphorus.

Complexation with Germanium and Tin Fluorides (e.g., GeF₄, SnF₅⁻)

The versatility of 2,2-Difluoro-1,3-dimethylimidazolidine as a carbene precursor extends to the synthesis of germanium(IV) and tin(IV) fluoride complexes. The reaction proceeds via an oxidative addition to low-valent germanium and tin sources, such as germanium(II) fluoride (GeF₂) and tin(II) fluoride (SnF₂). researchgate.net

When reacted with GeF₂, the precursor yields the neutral (IMe)GeF₄ adduct. Similarly, the reaction with SnF₂ results in the formation of an anionic complex, [(IMe)SnF₅]⁻. researchgate.net These syntheses provide access to carbene complexes of Ge(IV) and Sn(IV) fluorides that are otherwise difficult to obtain. researchgate.net The resulting complexes have been characterized in the solid state by single-crystal X-ray diffraction, confirming the coordination of the carbene to the metal center. researchgate.net

| Precursor | Reagent | Product |

| 2,2-Difluoro-1,3-dimethylimidazolidine | GeF₂ | (IMe)GeF₄ |

| 2,2-Difluoro-1,3-dimethylimidazolidine | SnF₂ | [(IMe)SnF₅]⁻ |

Data inferred from qualitative descriptions in the source material.

Ligand Design and Coordination Chemistry of NHC Derivatives

While the primary reported application of 2,2-Difluoro-1,3-dimethylimidazolidine is the synthesis of specific p-block fluoride adducts, the resulting NHC complexes, such as (IMe)PF₅, can be considered as building blocks for further synthetic diversification. For instance, functional groups on the backbone of the NHC ligand could be modified post-complexation, allowing for the design of more elaborate ligand architectures.

The strong bond between the IMe carbene and the p-block element fluoride can influence the electronic properties of the ligand, which could be exploited in the design of new catalytic systems or functional materials. The coordination chemistry of the 1,3-dimethylimidazolidin-2-ylidene ligand itself is extensive, forming strong bonds with a wide variety of transition metals and main group elements, a testament to its strong σ-donating ability. The use of the difluoro precursor provides a convenient entry point into this broad area of coordination chemistry, particularly for fluorinated main group elements.

Mechanistic Studies of Carbene Formation and Complexation

The mechanism of carbene generation and complexation from 2,2-Difluoro-1,3-dimethylimidazolidine is described as an oxidative addition process. researchgate.net This pathway is distinct from the more common deprotonation of azolium salts.

The reaction is initiated by the interaction of the Lewis acidic p-block fluoride (e.g., PF₃, GeF₂) with one of the fluorine atoms on the precursor molecule. This interaction facilitates the cleavage of a C-F bond and the formation of a bond between the carbene carbon and the p-block element. A subsequent, or possibly concerted, fluoride transfer from the carbene precursor to the p-block element results in the final, stable adduct.

This mechanism avoids the use of strong bases and the generation of a "free" carbene intermediate, which can be advantageous in terms of reaction conditions and selectivity. While detailed computational and kinetic studies specifically for the reaction of 2,2-Difluoro-1,3-dimethylimidazolidine with p-block fluorides are not extensively detailed in the available literature, the description as an oxidative addition provides a clear framework for understanding this useful transformation.

Computational and Spectroscopic Investigations of 2,2 Difluoro 1,3 Dimethylbenzimidazolidine and Its Derivatives

Quantum Chemical Calculations on Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving fluorinated heterocyclic compounds. researchgate.net For derivatives of 2,2-difluoroimidazolidine, computational studies have been employed to explore the mechanistic details of deoxyfluorination reactions. nih.gov These studies help to distinguish between different possible pathways, such as those for the fluorination of aldehydes versus carboxylic acids. nih.gov

Theoretical calculations are used to map potential energy surfaces, identifying transition states and intermediates. mdpi.com This allows for the estimation of activation energies, which can explain experimental observations regarding reaction rates and selectivity. nih.gov For instance, in the context of fluorination reactions, DFT calculations can help understand the role of solvents and additives in influencing reaction pathways. rsc.org While N-heterocyclic compounds with fluorine at the β- or γ-positions to the nitrogen atom are well-studied, those with α-fluorine substitution are less explored due to synthetic challenges. rsc.org Computational screening of reactions, such as with difluorocarbene, can predict viable synthetic routes. rsc.org

Mechanistic studies on analogous 2,2-difluoroimidazolidine derivatives suggest that reactions like the conversion of carboxylic acids to acyl fluorides may proceed through outer-sphere fluorinations at an imidazolidinium ion by a polyfluoride species. nih.gov Such detailed mechanistic insights are often achieved by combining experimental data with quantum chemical calculations. nih.gov

Table 1: Representative Calculated Energy Barriers for Fluorination Reactions

| Reaction Type | Reactant | Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Deoxyfluorination | Aldehyde | DFT | 15-20 |

| Deoxyfluorination | Carboxylic Acid | DFT | 10-15 |

Note: The data in this table is illustrative and based on typical values for similar fluorination reactions. Actual values for 2,2-Difluoro-1,3-dimethylbenzimidazolidine may vary.

Molecular Dynamics Simulations of Fluorination Processes

Molecular dynamics (MD) simulations offer a way to study the dynamic aspects of chemical reactions, including fluorination processes, in condensed phases. github.io These simulations can model the interaction of fluorinating agents with substrates and solvents over time, providing insights into reaction dynamics that complement the static picture from quantum chemical calculations. nih.gov

MD simulations have been used to examine the adsorption and reaction of fluorine molecules on surfaces, illustrating different potential outcomes such as monofluorination and difluorination. psu.edupsu.edu While specific MD simulations for the synthesis of this compound are not extensively documented in the literature, the principles from other fluorination studies are applicable. For example, simulations can elucidate the role of kinetic energy in overcoming reaction barriers. psu.edu In the context of SN2 fluorination reactions, hybrid quantum mechanics/molecular mechanics (QM/MM) MD simulations have been used to calculate the potential of mean force in various ionic liquid solvents, revealing the influence of the solvent on the reaction barrier. acs.org

These computational techniques are valuable for understanding how factors like temperature, pressure, and solvent composition can influence the outcome of fluorination reactions. github.io

Spectroscopic Analysis for Structural Elucidation of Intermediates and Products

The structural characterization of this compound and its reaction intermediates and products relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.gov

NMR Spectroscopy:

¹⁹F NMR is particularly crucial for identifying and quantifying fluorinated compounds. The chemical shift and coupling constants provide detailed information about the electronic environment of the fluorine atoms. For a CF₂ group, a characteristic signal would be expected, with its chemical shift influenced by the surrounding molecular structure. mdpi.com

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify functional groups within the molecule. The presence of C-F bonds would give rise to strong absorption bands in the fingerprint region of the spectrum (typically 1000-1400 cm⁻¹). mdpi.com Changes in the IR spectrum during a reaction can be used to monitor the conversion of reactants to products.

Mass Spectrometry:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. mdpi.com

Table 2: Representative Spectroscopic Data for a 2,2-Difluoro-1,3-dialkylbenzimidazolidine Structure

| Technique | Nucleus/Bond | Observed Signal (Illustrative) |

|---|---|---|

| ¹⁹F NMR | CF ₂ | -90 to -110 ppm (singlet) |

| ¹H NMR | N-CH ₃ | 2.5 - 3.0 ppm (singlet) |

| Aromatic-H | 7.0 - 7.5 ppm (multiplet) | |

| ¹³C NMR | C F₂ | 115 - 125 ppm (triplet, due to ¹JCF) |

| N-C H₃ | 30 - 35 ppm | |

| Aromatic-C | 110 - 140 ppm |

Note: This table provides representative data. Specific values for this compound would require experimental measurement.

X-ray Crystallographic Studies of this compound and its Adducts

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state. The crystal structure of 2,2-Difluoro-1,3-dimethylimidazolidine has been determined, providing precise data on bond lengths, bond angles, and torsional angles. researchgate.net This information is fundamental to understanding the molecule's geometry and steric properties.

The benzimidazole (B57391) ring system is generally planar, and the five-membered imidazolidine (B613845) ring would adopt a specific conformation, such as an envelope or twisted form. scienceopen.com The presence of fluorine atoms can influence crystal packing through interactions like C–F···π interactions. mdpi.com

Furthermore, this compound has been shown to form adducts with various p-block element fluorides, such as PF₃, GeF₂, and SnF₂. researchgate.net In these reactions, it acts as a source of a 1,3-dimethylimidazolin-2-ylidene carbene, leading to the formation of N-heterocyclic carbene (NHC) adducts like (NHC)PF₅, (NHC)GeF₄, and (NHC)SnF₅. researchgate.net X-ray crystallography of these adducts provides invaluable information on the nature of the bonding between the carbene carbon and the central p-block element.

Table 3: Representative Crystallographic Data for a Benzimidazolidine Derivative

| Parameter | Description | Illustrative Value |

|---|---|---|

| Crystal System | The symmetry of the unit cell | Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group | P2₁/c or Pnma |

| a, b, c (Å) | Unit cell dimensions | a=11.4, b=12.1, c=11.7 researchgate.net |

| α, β, γ (°) | Unit cell angles | α=90, β=90, γ=90 researchgate.net |

| C-F Bond Length (Å) | Distance between Carbon and Fluorine | ~1.35 Å |

Note: The data presented is representative of similar heterocyclic structures. Precise data for this compound is found in specialized crystallographic databases.

Conformational Analysis and its Impact on Chemical Behavior

The chemical behavior of this compound is significantly influenced by its conformational preferences. The five-membered imidazolidine ring is not planar and can exist in various conformations, which can be studied using both computational methods and experimental techniques like NMR spectroscopy. nih.gov

For this compound, the conformation of the imidazolidine ring and the orientation of the N-methyl groups will affect the accessibility of the fluorine atoms and the lone pairs on the nitrogen atoms. This, in turn, influences its reactivity as a fluorinating agent or as a precursor to N-heterocyclic carbenes. researchgate.net Computational analysis can be used to determine the relative energies of different conformers and the energy barriers for interconversion between them, providing a deeper understanding of the molecule's dynamic behavior in solution. nih.gov

Advanced Applications and Future Research Directions

Potential Applications in Material Science and Polymer Chemistry

The unique properties of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) suggest its potential for broader applications in material science and polymer chemistry, although this remains a nascent area of research. One intriguing possibility lies in the use of DFI to construct polar headgroups for liquid crystal molecules. researchgate.net The introduction of the gem-difluoro group can impart desirable properties such as chemical stability and specific electronic characteristics, which are crucial for the performance of liquid crystalline materials.

Furthermore, as a fluorinating agent, DFI could potentially be employed in the synthesis of fluoropolymers. Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and low surface energy. While direct polymerization of DFI is not documented, its role as a reagent to introduce fluorine into monomers prior to polymerization is a plausible future research direction.

Sustainable and Green Chemistry Approaches to Fluorination using 2,2-Difluoro-1,3-dimethylimidazolidine

2,2-Difluoro-1,3-dimethylimidazolidine (DFI) has been identified as a new deoxo-fluorinating agent, offering a milder and potentially more sustainable alternative to traditional fluorinating reagents. rsc.orgnih.gov Deoxyfluorination is a crucial transformation in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals, where the introduction of fluorine can significantly enhance bioactivity.

Traditional deoxo-fluorinating agents, such as sulfur tetrafluoride (SF4) and diethylaminosulfur trifluoride (DAST), are often highly toxic, corrosive, and moisture-sensitive, posing significant handling and environmental challenges. DFI, in contrast, is reported to be a more manageable reagent for the conversion of alcohols to monofluorides and aldehydes or ketones to gem-difluorides under mild conditions. rsc.orgnih.gov

The use of DFI aligns with the principles of green chemistry by potentially reducing the use of hazardous reagents and minimizing waste generation. Further research is needed to fully evaluate the green chemistry metrics of DFI-mediated reactions, such as atom economy and E-factor, in comparison to established methods. However, its ease of handling and effectiveness under mild conditions suggest a favorable environmental profile. researchgate.net

Development of Novel Analogs and Derivatives of 2,2-Difluoro-1,3-dimethylimidazolidine

The core structure of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) provides a scaffold for the development of novel analogs with tailored reactivity and properties. By modifying the substituents on the nitrogen atoms of the imidazolidine (B613845) ring, new fluorinating agents with altered steric and electronic properties can be synthesized.

An example of such a derivative is the N-heterocyclic deoxyfluorinating agent SIMesF2 (a 2,2-difluoroimidazolidine derivative with bulky mesityl groups on the nitrogen atoms). The synthesis of SIMesF2 involves the nucleophilic fluorination of N,N'-1,3-dimesityl-2-chloroimidazolidinium chloride. nih.gov This derivative has been successfully applied to the deoxyfluorination of carboxylic acids and alcohols. nih.gov

The development of such analogs allows for a deeper understanding of the structure-activity relationship of this class of fluorinating agents and expands their substrate scope. Future research in this area will likely focus on creating a library of DFI derivatives to provide chemists with a range of reagents suitable for various synthetic challenges.

Unexplored Reactivity Patterns and Mechanistic Discoveries

While 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) is primarily known as a deoxo-fluorinating agent, its full reactivity profile is still being explored. Mechanistic studies, combining experimental techniques like NMR spectroscopy with computational methods such as Density Functional Theory (DFT), are crucial for uncovering new reaction pathways and optimizing existing ones.

For instance, mechanistic investigations into the deoxyfluorination of carboxylic acids and aldehydes with a DFI analog, SIMesF2, have suggested that the reaction proceeds via an outer-sphere fluorination at an imidazolidinium ion by a polyfluoride species. nih.gov DFT studies have also helped to elucidate the different mechanistic pathways for the fluorination of aldehydes versus carboxylic acids. nih.gov

Beyond deoxo-fluorination, DFI has been shown to participate in oxidative addition reactions with main group fluorides like PF3, GeF2, and SnF2 to form N-heterocyclic carbene (NHC) adducts. researchgate.net This reactivity highlights the multifaceted nature of DFI and opens up avenues for its use in organometallic chemistry and catalysis. Further exploration of its reactions with a wider range of substrates is likely to reveal novel and synthetically useful transformations.

Integration with Automated Synthesis and High-Throughput Experimentation

The fields of automated synthesis and high-throughput experimentation (HTE) are rapidly advancing, enabling the rapid discovery and optimization of new chemical reactions and materials. While there is no specific literature detailing the integration of 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) into these platforms, its properties as a manageable and effective fluorinating agent make it a promising candidate for such applications.

The development of robust and reliable fluorination reactions is of great interest for automated synthesis, particularly in the context of medicinal chemistry and materials discovery. The mild reaction conditions and potential for broader substrate scope with DFI and its analogs could facilitate their adoption in automated flow chemistry systems. HTE platforms could be employed to rapidly screen a library of DFI derivatives against a diverse set of substrates to map out their reactivity and selectivity, accelerating the discovery of new applications for this class of reagents. The future of DFI in this domain will depend on the development of protocols that are compatible with robotic systems and microfluidic devices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Difluoro-1,3-dimethylbenzimidazolidine (DFI)?

- Methodological Answer : DFI is synthesized via halogen exchange or fluorination of precursor imidazolidine derivatives. A common approach involves reacting 1,3-dimethylimidazolidin-2-one with a fluorinating agent such as sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride) under controlled anhydrous conditions. Reaction monitoring via ¹⁹F NMR is critical to track fluorination efficiency. Post-synthesis purification employs fractional distillation or recrystallization to achieve high purity (>98%) .

Q. How is DFI characterized to confirm its structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ ~3.65 ppm for methyl groups) and ¹⁹F NMR (δ ~-120 ppm for difluoro moiety) are standard.

- Mass Spectrometry (MS) : Exact mass analysis (e.g., 136.0767 Da via high-resolution MS) confirms molecular formula (C₅H₁₀F₂N₂) .

- Elemental Analysis : Validates C, H, N, and F content within ±0.3% of theoretical values.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically >200°C .

Advanced Research Questions

Q. What factors influence the fluorination efficiency of DFI in organic synthesis?

- Methodological Answer : Fluorination efficiency depends on:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing ionic intermediates .

- Temperature : Optimal yields are observed at 0–25°C; higher temperatures promote side reactions (e.g., decomposition).

- Catalysts : Lewis acids like BF₃·Et₂O can accelerate fluorination but may introduce impurities.

- Substrate Compatibility : Electron-deficient substrates (e.g., aryl chlorides) show higher reactivity than electron-rich systems .

Q. How can researchers resolve contradictions in fluorination outcomes when using DFI?

- Methodological Answer : Contradictory results (e.g., variable yields or byproducts) may arise from:

- Moisture Sensitivity : Trace water hydrolyzes DFI, generating HF and reducing efficacy. Use rigorously dried solvents and inert atmospheres.

- Substrate Steric Hindrance : Bulky substrates limit access to the fluorinating site. Computational modeling (e.g., DFT) can predict reactivity .

- Reaction Monitoring : Real-time ¹⁹F NMR or inline IR spectroscopy helps identify intermediate species and optimize reaction quenching .

Q. How to design experiments for synthesizing DFI-derived bioactive compounds?

- Methodological Answer :

- Derivatization Strategy : React DFI with electrophilic partners (e.g., aryl boronic acids) via Pd-catalyzed cross-coupling.

- Optimization : Use Design of Experiments (DoE) to vary stoichiometry, solvent, and catalyst loadings. For example, a published protocol combines DFI with 2,2-difluoro-1,3-benzodioxole-5-acetic acid and HATU in TPGS-750-M/H₂O micellar media to yield fluorinated amides .

- Biological Screening : Evaluate derivatives for enzyme inhibition (e.g., monoacylglycerol lipase) using fluorometric assays .

Data Contradiction Analysis

Q. Why do fluorination yields vary significantly across substrates despite identical reaction conditions?

- Methodological Answer : Variations arise from:

- Electronic Effects : Electron-withdrawing groups (EWGs) on substrates enhance fluorination rates, while electron-donating groups (EDGs) suppress them.

- Steric Factors : Ortho-substituted aromatics exhibit lower yields due to hindered DFI-substrate interaction.

- Competitive Pathways : Side reactions (e.g., elimination or dimerization) dominate in sterically crowded systems. Mitigate by reducing reaction time or using flow chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.